[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium
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Overview
Description
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium is a complex organic compound characterized by the presence of chloromethyl, difluoromethyl, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a difluoromethyl-substituted phenol, followed by oxidation and subsequent reaction with appropriate reagents to introduce the dioxidoazanium group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and chloromethyl groups on biological systems. It can serve as a model compound for investigating the interactions of these functional groups with biomolecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of difluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group can influence the compound’s lipophilicity and hydrogen bonding properties, affecting its interactions with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole: This compound shares the chloromethyl and difluoromethyl groups but differs in the presence of an oxazole ring instead of a hydroxyphenyl group.
Difluoromethylated Phenols: These compounds have similar difluoromethyl groups but lack the chloromethyl and dioxidoazanium functionalities.
Uniqueness
The uniqueness of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloromethyl and difluoromethyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C8H7ClF2NO3- |
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Molecular Weight |
238.59 g/mol |
IUPAC Name |
[3-(chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium |
InChI |
InChI=1S/C8H7ClF2NO3/c9-3-4-1-5(12(14)15)2-6(7(4)13)8(10)11/h1-2,8,12-13H,3H2/q-1 |
InChI Key |
ZHRYNEZSJSSOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)C(F)F)[NH+]([O-])[O-] |
Origin of Product |
United States |
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